

spectroscopic data for 8-Bromo-1-octanol (NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	8-Bromo-1-octanol	
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A comprehensive guide to the spectroscopic analysis of **8-bromo-1-octanol**, this document provides key data and methodologies for researchers and scientists in drug development and chemical research. It includes detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Accompanying this data are in-depth experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy. A logical workflow for the spectroscopic analysis of an organic compound is also visualized.

Spectroscopic Data for 8-Bromo-1-octanol

The following sections present the essential spectroscopic data for the characterization of **8-bromo-1-octanol** (CAS No: 50816-19-8).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data for **8-Bromo-1-octanol** (Solvent: CDCl₃)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	
-CH₂OH	3.64	triplet	6.6	
-CH₂Br	3.41	triplet	6.8	
BrCH ₂ CH ₂ -	1.85	quintet	7.2	
HOCH ₂ CH ₂ -	1.57	quintet	7.1	
-(CH ₂) ₄ -	1.25 - 1.45	multiplet	-	
-OH	1.5 (variable)	broad singlet	-	

¹³C NMR Spectroscopic Data for **8-Bromo-1-octanol** (Solvent: CDCl₃)[1][2]

Carbon	Chemical Shift (δ, ppm)
C1 (-CH ₂ OH)	62.95
C8 (-CH ₂ Br)	34.04
C2 or C7	32.78 / 32.71
C3, C4, C5, C6	29.23 / 28.73 / 28.09 / 25.65

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principal IR Absorption Bands for 8-Bromo-1-octanol



Wavenumber (cm⁻¹)	Description of Vibration	Functional Group
~3330 (broad)	O-H stretch	Alcohol (-OH)
~2930, ~2855	C-H stretch	Alkane (-CH ₂)
~1465	C-H bend	Alkane (-CH ₂)
~1058	C-O stretch	Primary Alcohol
~645, ~560	C-Br stretch	Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[3]

Key Mass Spectrometry Data for 8-Bromo-1-octanol

m/z	Interpretation	Notes
208 / 210	[M]+ (Molecular Ion)	Not typically observed in EI due to instability.
190 / 192	[M - H ₂ O] ⁺	Loss of water from the molecular ion.
129 / 131	[M - Br]+ or [C ₈ H ₁₇ O]+	Loss of the bromine radical.
111 / 113	[C₄H8Br] ⁺	Fragmentation of the carbon chain.
55	[C ₄ H ₇]+	Common alkyl fragment.

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in characteristic M and M+2 ion clusters.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **8-bromo- 1-octanol**, a liquid at room temperature.[4]



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

- 8-Bromo-1-octanol sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 8-bromo-1-octanol in about 0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution into a 5 mm NMR tube.[5]
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer
 on the deuterium signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.
 [5]
- ¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 30° pulse sequence. Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.[5]
- ¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Set the spectral width to 0-220 ppm. Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 128 or more) with a relaxation delay of 2-5 seconds to achieve a good signal-to-noise ratio. [5]
- Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs).
 Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate peaks for ¹H spectra and identify peak positions for both spectra.[5]



Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **8-bromo-1-octanol**.

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- 8-Bromo-1-octanol sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Acetone (for cleaning)

Procedure:

- Instrument Preparation: Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.
- Sample Preparation: As **8-bromo-1-octanol** is a liquid, it can be analyzed as a "neat" sample. Place one to two drops of the liquid onto the surface of a clean, dry salt plate.[6][7] Carefully place a second salt plate on top to create a thin liquid film sandwiched between the plates.[6][8]
- Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Processing and Cleaning: The resulting spectrum should show absorbance or transmittance as a function of wavenumber. After analysis, clean the salt plates thoroughly with dry acetone and return them to a desiccator.[6]

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:



- 8-Bromo-1-octanol sample
- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe
- Helium (carrier gas for GC)

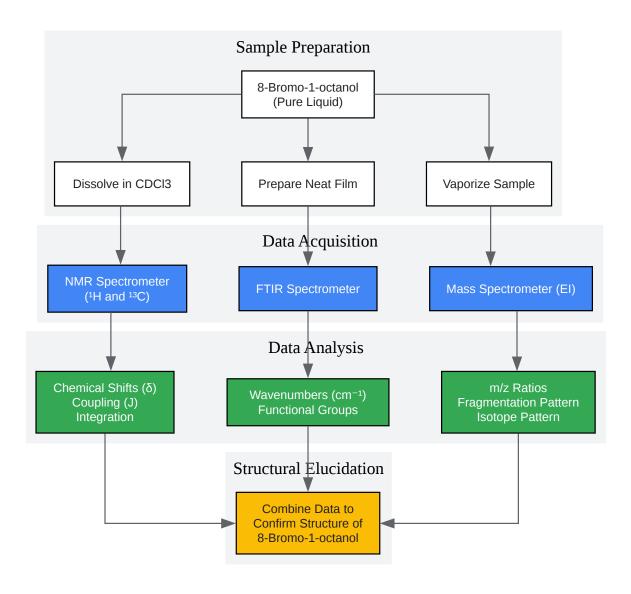
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via injection into a GC, which separates the sample from any impurities before it enters the mass spectrometer, or directly using a heated probe if the sample is pure.[9][10]
- lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically at 70 eV).[11][12][13] This process, known as electron impact (EI), ejects an electron from the molecule to form a radical cation (the molecular ion) and induces fragmentation.[11][12]
- Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
- Data Analysis: Analyze the spectrum to identify the molecular ion peak (if present) and major fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) is a key diagnostic feature.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like **8-bromo-1-octanol** using the spectroscopic techniques described.





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Caption: Workflow for spectroscopic characterization of **8-Bromo-1-octanol**.

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